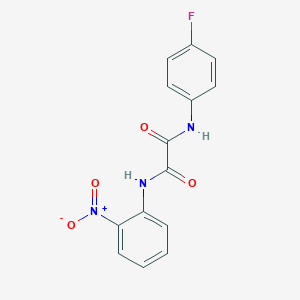

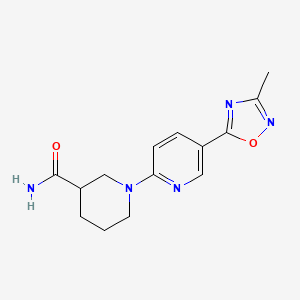

![molecular formula C24H23N3S B2540820 2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1224008-31-4](/img/structure/B2540820.png)

2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine, involves the reaction of specific precursors like isoflavones and their thio analogues with hydrazine derivatives. In one study, 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles were prepared using hydrazine hydrate and phenylhydrazine in hot pyridine. The reaction mechanism is discussed, highlighting the formation of pyrazoles and the presence of intramolecular hydrogen bonds that lead to the observation of pyrazole annular tautomers in NMR spectroscopy . Another approach to synthesizing pyrazole derivatives is the direct oxidation of 2-pyrazolines with manganese dioxide, which provides a novel route to functionalized 3H-pyrazoles, serving as valuable precursors for isoprenic vinylcarbenes . This method avoids the use of diazoalkane, which can be advantageous in certain synthetic pathways.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of annular tautomers, which are influenced by intramolecular hydrogen bonding. The NMR spectroscopy analysis in DMSO allows for the observation of these tautomers, which is crucial for understanding the dynamic behavior of the molecule . Theoretical calculations, including absolute shieldings, have been performed on specific tautomers and conformers to gain deeper insights into the molecular structure and its electronic properties .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is influenced by their molecular structure. The presence of intramolecular hydrogen bonds can affect the reactivity of the molecule in subsequent chemical reactions. The synthesis methods described involve the use of hydrazine derivatives and direct oxidation, which are key reactions in the formation of the pyrazole core . These reactions are essential for the generation of functionalized pyrazoles that can be further modified or used as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are determined by their molecular structure and the substituents attached to the pyrazole ring. The NMR spectroscopy data provides information on the electronic environment of the molecule, which is related to its chemical properties . The oxidation method described for the synthesis of 3H-pyrazoles indicates that these compounds are stable enough to be isolated and used as precursors for further chemical transformations . The stability and reactivity of these compounds are important factors in their potential applications in various fields, such as medicinal chemistry and material science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Researchers have developed novel synthetic routes and evaluated the biological activities of various derivatives similar in structure to the specified compound. For instance, Kendre et al. (2015) prepared a new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, assessing their anti-bacterial, antifungal, and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015). These findings suggest that compounds with similar structural motifs may also exhibit significant biological activities, underlining their potential for the development of new therapeutic agents.

Anticancer Activity

Another area of application for compounds with similar structural frameworks is in the development of anticancer agents. A study by Hammam et al. (2005) on novel fluoro-substituted Benzo[b]pyran derivatives showed anticancer activity against lung, breast, and CNS cancer cell lines, indicating the potential of such compounds in cancer research (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Heterocyclic Chemistry and Drug Discovery

The synthesis and reactions of various heterocyclic systems derived from thiopyran-4-ones, as studied by El-Ghanam (2006), highlight the versatility of these compounds in generating a wide array of derivatives with potential applications in drug discovery (El-Ghanam, 2006). The ability to synthesize diverse heterocyclic compounds from a common precursor underscores the importance of such chemical frameworks in medicinal chemistry and pharmaceutical research.

Eigenschaften

IUPAC Name |

4-[(4-ethenylphenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3S/c1-4-18-5-7-19(8-6-18)16-28-24-23-15-22(26-27(23)14-13-25-24)21-11-9-20(10-12-21)17(2)3/h4-15,17H,1,16H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMWYZFMGLLNEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

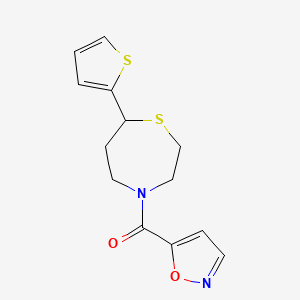

![N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540739.png)

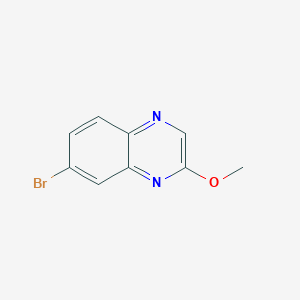

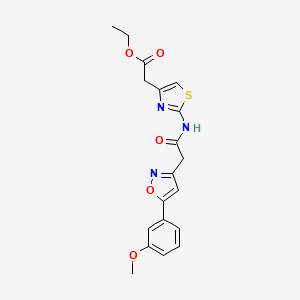

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2540741.png)

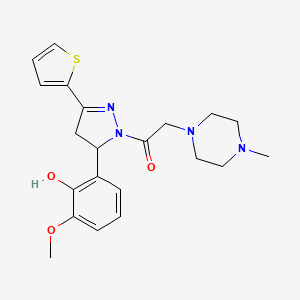

![3-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2540742.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2540743.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride](/img/structure/B2540746.png)

![Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2540750.png)

![Tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2540757.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2540758.png)